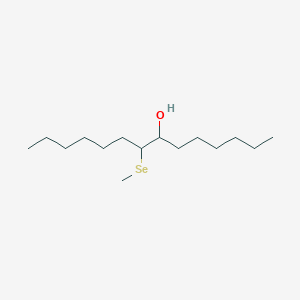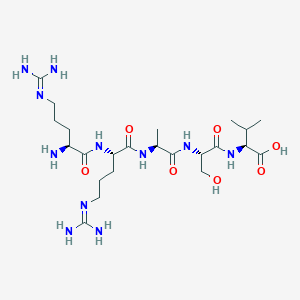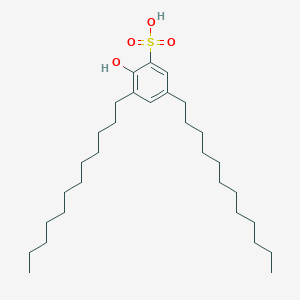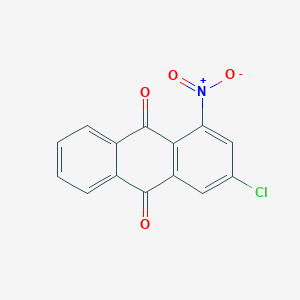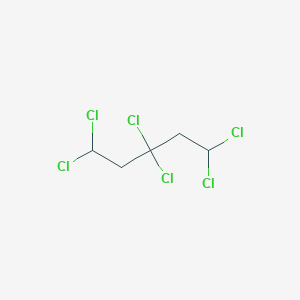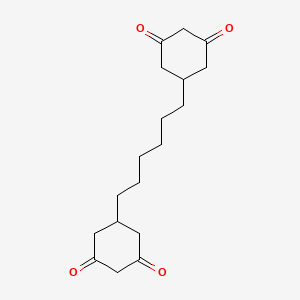
5,5'-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) is a chemical compound characterized by its unique structure, which includes two cyclohexane-1,3-dione units connected by a hexane-1,6-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) typically involves a multi-step process. One common method is the Michael addition, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide. This is followed by a Claisen condensation, a base-catalyzed cyclization, and subsequent hydrolysis and decarboxylation with potassium hydroxide and hydrochloric acid to yield the desired dione .
Industrial Production Methods
While specific industrial production methods for 5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding diketones.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Applications De Recherche Scientifique
5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) exerts its effects involves its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular pathways, making it a valuable tool in catalysis and biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione:
1,1-Dimethyl-3,5-cyclohexanedione: Another related compound with a similar core structure but different substituents.
Uniqueness
What sets 5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) apart is its hexane-1,6-diyl linker, which provides additional flexibility and potential for forming more complex structures and interactions compared to its simpler counterparts.
Propriétés
Numéro CAS |
61621-67-8 |
|---|---|
Formule moléculaire |
C18H26O4 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
5-[6-(3,5-dioxocyclohexyl)hexyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C18H26O4/c19-15-7-13(8-16(20)11-15)5-3-1-2-4-6-14-9-17(21)12-18(22)10-14/h13-14H,1-12H2 |
Clé InChI |
WDSBSNXSMGNSBQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)CC1=O)CCCCCCC2CC(=O)CC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
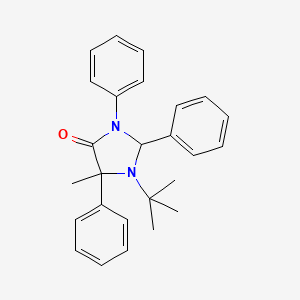

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)

![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
